RFRP-3 (rat)

NPFF1 receptor selectivity RFamide pharmacology GPR147 agonism

RFRP-3 (rat), CAS 420088-80-8, is the mature 18-amino-acid RFamide neuropeptide (ANMEAGTMSHFPSLPQRF-NH₂, MW ~2020 Da) endogenously processed from the rat NPVF gene precursor, serving as the mammalian ortholog of avian gonadotropin-inhibitory hormone (GnIH). Identified by immunoaffinity purification and tandem mass spectrometry from rat hypothalamus, RFRP-3 (rat) functions primarily as an agonist at the NPFF1 receptor (GPR147/OT7T022), with highest endogenous concentration in the hypothalamus.

Molecular Formula C88H134N26O25S2
Molecular Weight 2020.3 g/mol
Cat. No. B12393210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRFRP-3 (rat)
Molecular FormulaC88H134N26O25S2
Molecular Weight2020.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1
InChIKeyQIJMBTDODJSDJI-YPHUOVQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RFRP-3 (rat) – Species-Specific 18-Amino-Acid RFamide Neuropeptide for Rodent Reproductive Neuroendocrinology Research


RFRP-3 (rat), CAS 420088-80-8, is the mature 18-amino-acid RFamide neuropeptide (ANMEAGTMSHFPSLPQRF-NH₂, MW ~2020 Da) endogenously processed from the rat NPVF gene precursor, serving as the mammalian ortholog of avian gonadotropin-inhibitory hormone (GnIH) [1]. Identified by immunoaffinity purification and tandem mass spectrometry from rat hypothalamus, RFRP-3 (rat) functions primarily as an agonist at the NPFF1 receptor (GPR147/OT7T022), with highest endogenous concentration in the hypothalamus [2]. Unlike the 8-amino-acid human ortholog, the extended N-terminus of the rat peptide confers distinct receptor interaction kinetics and biological potency profiles critical for rodent-model experimental validity [1].

Why RFRP-3 (rat) Cannot Be Substituted by Human RFRP-3, NPFF, or RFRP-1 in Rodent Reproductive Studies


RFamide-family peptides exhibit marked divergence in receptor subtype selectivity, N-terminal extension length, and functional output despite sharing a conserved C-terminal Arg-Phe-NH₂ signature [1]. Human RFRP-3 (8 aa, VPNLPQRF-NH₂) is ~52% shorter than rat RFRP-3, and this N-terminal truncation alters binding-site interactions; the three N-terminal residues (PNL in rat/human vs. LFQ in NPFF) are critical determinants of agonistic activity at NPFF1R versus NPFF2R [2]. Furthermore, RFRP-3 (rat) exhibits a ~100-fold (2-log) selectivity window for NPFF1R over NPFF2R—whereas NPFF binds both subtypes with near-equivalent affinity—and RFRP-1 shows an inverse selectivity profile with picomolar preference for NPFF2R [3]. These receptor pharmacology differences render simple in-class substitution scientifically invalid for any experiment requiring defined NPFF1R-mediated signaling in rodent systems.

Quantitative Differentiation Evidence for RFRP-3 (rat) vs. Closest Analogs in Receptor Selectivity, Species Identity, Kisspeptin Interaction, and Endocrine Profile


NPFF1R vs. NPFF2R Subtype Selectivity: RFRP-3 (rat) Delivers ~100-Fold Functional Discrimination Not Achieved by Neuropeptide FF

In a systematic head-to-head study of all five human RF-amide receptors, RFRP-3 exhibited a significant selectivity of approximately 2 logs of magnitude (i.e., ~100-fold) in both binding affinity and functional activity for NPFF1R (GPR147) over NPFF2R (GPR74). In marked contrast, neuropeptide FF (NPFF) displayed similar affinity for both NPFF receptor subtypes, demonstrating no meaningful discrimination [1]. This is corroborated by functional EC₅₀ data: RFRP-3 activates NPFF1R with an EC₅₀ of 1.17 ± 0.26 nM, whereas its activity at NPFF2R yields an EC₅₀ shift of 391.63 ± 44-fold (≈392-fold lower potency), confirming the ~2-log selectivity gap [2]. NPFF, by comparison, activates NPFF2R with an EC₅₀ of 11.95 ± 0.68 nM—only approximately 10-fold different from its NPFF1R activity—making it unsuitable as a subtype-selective pharmacological tool [2]. RFRP-1 (human) shows an even more extreme but inverted profile, with EC₅₀ values of 29 nM at NPFF1R versus 0.0011 nM at NPFF2R, a >26,000-fold preference for NPFF2R [3].

NPFF1 receptor selectivity RFamide pharmacology GPR147 agonism

Species-Specific Primary Sequence: Rat 18-Amino-Acid Mature Peptide vs. Human 8-AA and Bovine 28-AA Orthologs

The mature endogenous RFRP-3 peptide in rat hypothalamus was definitively identified as the octadecapeptide ANMEAGTMSHFPSLPQRF-NH₂ (18 residues, monoisotopic MW ~2020.3 Da) by immunoaffinity purification coupled with nanoflow ESI-TOF tandem mass spectrometry, where the [M+2H]²⁺ ion was detected at m/z 1010.54 [1]. In contrast, the human GnIH homolog RFRP-3 was isolated from human hypothalamus and identified as the octapeptide VPNLPQRF-NH₂ (8 residues, MW ~969.1 Da) by mass spectrometry [2]. Bovine RFRP-3, purified from bovine hypothalamus, is a 28-amino-acid peptide—longer than both rat and human forms—demonstrating substantial interspecies length variation (18 vs. 8 vs. 28 residues) that precludes direct cross-species substitution [3].

species-specific peptide sequence RFRP-3 ortholog comparison neuropeptide mass spectrometry

Direct RFRP-3–Kisspeptin Physical Interaction: SPR-Validated Binding (KD = 6.005 × 10⁻⁵ M) with In Vivo Functional Antagonism of GnRH Neuronal Activation

Surface plasmon resonance (SPR) analysis demonstrated that RFRP-3 (rat) binds directly to kisspeptin with an affinity constant KD of 6.005 × 10⁻⁵ M, falling within the established protein–protein interaction range (KD 10⁻³–10⁻⁶ M), providing the first direct biophysical evidence that these two hypothalamic neuropeptides physically interact [1]. Functionally, intracerebroventricular (i.c.v.) chronic infusion of RFRP-3 (rat) at 2.5 or 25 ng/h in ovariectomized estrogen-primed rats produced a dose-dependent 50–60% reduction in GnRH neuronal activation, assessed by c-Fos co-localization at the surge peak, compared with vehicle-treated controls [2]. The same infusion protocol suppressed neuronal activation in the anteroventral periventricular (AVPV) region—which provides stimulatory input to GnRH neurons—by 50–80% relative to control values [2]. Serum GnRH, LH, and FSH concentrations were significantly reduced at 60, 120, 240, and 360 min post-microinjection compared with saline controls, and kisspeptin protein expression in the hypothalamus decreased in a time-dependent manner [1]. Kisspeptin itself is a potent stimulator of GnRH release via GPR54; thus, this RFRP-3-mediated dual mechanism—direct binding to kisspeptin plus transcriptional suppression of kisspeptin expression—represents a convergent inhibitory pathway not exhibited by NPFF, RFRP-1, or truncated RFRP-3 fragments.

RFRP-3 kisspeptin interaction GnRH surge suppression surface plasmon resonance neuropeptide

Divergent Neuroendocrine Output: RFRP-3 (rat) Simultaneously Suppresses LH and Elevates GH, Whereas RFRP-1 Facilitates Prolactin Release

In adult male rats, i.c.v. administration of rat RFRP-3 (500 ng) significantly reduced plasma luteinizing hormone (LH) levels while simultaneously and significantly increasing plasma growth hormone (GH), regardless of the time of day; follicle-stimulating hormone (FSH), thyroid hormone, and cortisol remained unaltered [1]. At 100 ng i.c.v., RFRP-3 significantly increased food intake but did not suppress male sex behavior, whereas the 500 ng dose suppressed all facets of male sex behavior (p<0.05) [1]. Complementary data from Pineda et al. (2010) confirm that i.c.v. RFRP3-17 (the mature 17/18-aa rat form) at 5 nmol inhibits LH secretion in gonadectomized female rats, and i.v. RFRP3-8 decreases circulating LH and FSH in gonadectomized males [2]. In contrast, RFRP-1 (human) acts as a potent endogenous agonist at both NPFF receptors with a >26,000-fold preference for NPFF2R (EC₅₀ = 0.0011 nM for NPFF2 vs. 29 nM for NPFF1) and primarily facilitates prolactin release from the pituitary while attenuating morphine-induced analgesia [3]. RFRP-2, the third cleavage product from the same precursor, shows no detectable binding to either NPFF receptor and has no known biological activity, serving as a negative control comparator [3]. This functional divergence among co-products of the same precursor gene underscores the non-interchangeability of RFRP family members for endocrine endpoint studies.

RFRP-3 LH GH dual regulation RFamide neuroendocrine profile RFRP-1 prolactin

Ex Vivo Blood Stability Challenge: Rat RFRP-3 Requires Immediate Solvent Denaturation for Reliable Bioanalysis—A Practical Procurement Consideration

Stabilization of RFRP-3 in rat blood was shown to be extremely difficult due to high enzymatic activity in this matrix. Enzyme inhibition approaches were unsuccessful; sample denaturing with organic solvent at the point of collection was necessary to prevent rapid ex vivo degradation [1]. This pronounced metabolic lability in rodent blood contrasts with the more moderate stability profiles reported for longer-chain RFamide peptides (e.g., PrRP-31) and emphasizes that RFRP-3 (rat) cannot be handled using generic peptide-stabilization protocols. Researchers procuring RFRP-3 (rat) for pharmacokinetic or biomarker studies must plan for immediate solvent quenching of blood samples, a requirement that directly impacts experimental workflow design and procurement quantity estimations [1].

RFRP-3 blood stability peptide bioanalysis proteolytic degradation

High-Impact Application Scenarios for RFRP-3 (rat) in Rodent Reproductive Neuroendocrinology and Metabolic Research


Rodent Hypothalamic-Pituitary-Gonadal (HPG) Axis Inhibition Studies Requiring NPFF1R-Selective Pharmacology

For experiments that aim to isolate NPFF1R (GPR147)-mediated suppression of GnRH/LH secretion without confounding NPFF2R co-activation, RFRP-3 (rat) is the only RFamide peptide that provides a ~392-fold functional selectivity window for NPFF1R over NPFF2R [1]. NPFF, despite sharing receptor targets, shows near-equivalent affinity for both subtypes and cannot discriminate NPFF1R-specific signaling. I.c.v. infusion of RFRP-3 (rat) at 2.5–25 ng/h in ovariectomized estrogen-primed rats reliably suppresses GnRH neuron c-Fos by 50–60% and reduces AVPV activation by 50–80%, establishing a robust dose-response relationship for HPG axis inhibition [2]. This selectivity is critical for target-validation studies aimed at developing NPFF1R-biased small-molecule antagonists for reproductive disorders.

Kisspeptin–RFRP-3 Functional Antagonism Mechanistic Studies via Direct Protein–Protein Interaction Quantification

RFRP-3 (rat) is uniquely validated by SPR to bind directly to kisspeptin with a KD of 6.005 × 10⁻⁵ M [3], enabling researchers to investigate the biophysical basis of RFRP-3–kisspeptin heterodimerization as a regulatory mechanism in GnRH neuron control. This direct binding evidence, combined with in vivo demonstration that RFRP-3 microinjection reduces hypothalamic kisspeptin protein expression in a time-dependent manner (60–360 min) [3], supports experimental designs requiring simultaneous interrogation of both neuropeptide systems—a scenario where kisspeptin analogs or RFRP-1 cannot substitute because they lack this validated physical interaction axis.

Dual-Endocrine Pharmacodynamic Studies: Simultaneous LH Suppression and GH Elevation in Male Rat Models

For metabolic–reproductive crosstalk research, RFRP-3 (rat) is the only peptide tool that concurrently suppresses LH and elevates GH in the same animal, as demonstrated by Johnson et al. (2007) where i.c.v. 500 ng RFRP-3 produced significant bidirectional hormone changes (p<0.05) without altering FSH, thyroid hormone, or cortisol [4]. RFRP-1, the alternative cleavage product from the same precursor gene, instead facilitates prolactin release without documented GH effects. This dual signature makes RFRP-3 (rat) essential for studies examining the gonadotropin–somatotropin axis interface in conditions such as stress-induced reproductive suppression or metabolic syndrome models.

Species-Authentic Rodent Neuropeptide Biomarker Assay Development and LC-MS/MS Method Validation

Because rat RFRP-3 is an 18-aa peptide (MW 2020.3 Da) with a unique N-terminal sequence (ANMEAGTMSH) absent in the 8-aa human ortholog [5], any immunoassay or mass spectrometry-based biomarker method intended for rodent biological matrices must use the authentic rat sequence as the calibration standard. The documented extreme ex vivo instability of RFRP-3 in rat blood—requiring immediate solvent denaturation at collection [6]—further mandates that method development and validation protocols be conducted with the rat-specific peptide to accurately characterize matrix effects, recovery, and lower limit of quantification (LLOQ) under biologically relevant degradation conditions.

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